molecular formula C12H14N2S B3104223 4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol CAS No. 146496-45-9

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3104223
CAS No.: 146496-45-9
M. Wt: 218.32 g/mol
InChI Key: JKNXTPXHIAKMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and in biology for proteomics researchAdditionally, it is used in various industrial processes due to its unique chemical properties .

Comparison with Similar Compounds

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds such as 1,4-dihydropyridine derivatives. These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1,4-dihydropyridine derivatives are known for their use as calcium channel blockers in medicinal chemistry .

Properties

IUPAC Name

6,6-dimethyl-3-phenyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-12(2)8-9-14(11(15)13-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXTPXHIAKMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.